Monoidrossiflavonoidi
Monohydroxyflavonoids are a class of polyphenolic compounds found abundantly in various plants and fruits, such as apples, berries, and citrus. These bioactive molecules derive from the flavonoid family, characterized by their unique molecular structure featuring three aromatic rings (C6-C3) with a hydroxyl group attached to one or more of these rings. Monohydroxyflavonoids exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. Their antioxidant capacity is attributed to their ability to neutralize free radicals, which play a significant role in the initiation and progression of various diseases. Additionally, these compounds possess strong anti-inflammatory effects due to their modulation of cytokine production and cell signaling pathways. Furthermore, studies have shown that monohydroxyflavonoids can inhibit the growth of cancer cells by inducing apoptosis and arresting cell cycle progression at specific phases. These beneficial properties make them potential candidates for developing therapeutic agents in the prevention and treatment of diseases associated with oxidative stress and inflammation.

Struttura | Nome chimico | CAS | MF |
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4H-1-Benzopyran-4-one,5-amino-2-(3,5-dihydroxyphenyl)- | 129974-46-5 | C15H11NO4 |
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4H-1-Benzopyran-4-one,5-amino-2-(3-hydroxyphenyl)- | 129974-43-2 | C15H11NO3 |
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4H-1-Benzopyran-4-one,6-fluoro-2-(4-hydroxyphenyl)- | 288401-03-6 | C15H9FO3 |
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4H-1-Benzopyran-4-one,6-chloro-2-(4-hydroxyphenyl)- | 3505-42-8 | C15H9ClO3 |
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4'-Hydroxyflavone | 4143-63-9 | C15H10O3 |
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3'-hydroxyflavone | 70460-18-3 | C15H10O3 |
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2-(2,5-Dihydroxy-phenyl)-chromen-4-on | 92439-19-5 | C15H10O4 |
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4-chromenylium-2-ylphenol | 15896-53-4 | C15H11O2 |
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4H-1-Benzopyran-4-one, 2-(3,5-dihydroxyphenyl)- | 912915-64-1 | C15H10O4 |
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Houpulin C | 1578247-82-1 | C27H26O3 |
Letteratura correlata
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Jennifer L. Bartels,Peng Lu,Amy Walker,Karl Maurer,Kevin D. Moeller Chem. Commun., 2009, 5573-5575
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Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964
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Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
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5. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206
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